molecular formula C19H17N5OS B243302 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

カタログ番号 B243302
分子量: 363.4 g/mol
InChIキー: LQRAOBQLQHVJDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. In

作用機序

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it has been reported to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of cancer and diabetes. The compound has been found to inhibit the activity of histone deacetylases (HDACs) and protein kinase C (PKC) enzymes, which are known to play a role in cancer and diabetes, respectively.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. The compound has also been found to regulate glucose metabolism and to improve insulin sensitivity, which could be beneficial in the treatment of diabetes.

実験室実験の利点と制限

One of the major advantages of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is its potential as a lead compound for the development of new drugs for the treatment of cancer and diabetes. The compound has shown promising results in preclinical studies and could be further optimized to improve its efficacy and selectivity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could affect its bioavailability and limit its use in certain applications.

将来の方向性

There are several future directions that could be explored in the research of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One of the areas that could be explored is the optimization of the compound to improve its solubility and bioavailability. This could be achieved by modifying the chemical structure of the compound or by using different formulations. Another area that could be explored is the identification of the specific targets and signaling pathways that are affected by the compound. This could provide insights into the mechanism of action of the compound and could lead to the development of more selective and effective drugs. Finally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans.

合成法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been reported in several research articles. One of the most common methods involves the reaction of 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.

科学的研究の応用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested against several cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to have a potential role in the treatment of diabetes by regulating glucose metabolism.

特性

分子式

C19H17N5OS

分子量

363.4 g/mol

IUPAC名

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-2-16-21-22-19-24(16)23-18(26-19)15-10-8-13(9-11-15)12-20-17(25)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,25)

InChIキー

LQRAOBQLQHVJDX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。